molecular formula C6H7ClN4 B2671003 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride CAS No. 2137719-74-3

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride

Cat. No.: B2671003
CAS No.: 2137719-74-3
M. Wt: 170.6
InChI Key: CIPAYBJQIUGOMO-UHFFFAOYSA-N
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Description

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H6N4·HCl It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloropyrimidine-4-carbonitrile.

    Amination: The 6-chloropyrimidine-4-carbonitrile undergoes nucleophilic substitution with methylamine to form 6-(methylamino)pyrimidine-4-carbonitrile.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 6-(methylamino)pyrimidine-4-carbonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    6-Aminopyrimidine-4-carbonitrile: Similar structure but lacks the methyl group on the amino nitrogen.

    6-(Dimethylamino)pyrimidine-4-carbonitrile: Contains an additional methyl group on the amino nitrogen.

    4-Amino-6-chloropyrimidine: Similar pyrimidine core but with different substituents.

Uniqueness

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group at the 6-position and the nitrile group at the 4-position of the pyrimidine ring allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

6-(methylamino)pyrimidine-4-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c1-8-6-2-5(3-7)9-4-10-6;/h2,4H,1H3,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPAYBJQIUGOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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